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Compound of Interest

Compound Name: Myricetin 3-rhamnoside

Cat. No.: B8798848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the antioxidant

capacity of Myricetin 3-rhamnoside, a naturally occurring flavonoid glycoside. Understanding

the antioxidant potential of this compound is crucial for its development as a therapeutic agent

in conditions associated with oxidative stress.

Myricetin 3-rhamnoside, also known as myricitrin, exhibits significant antioxidant activity,

primarily attributed to its molecular structure rich in hydroxyl groups, which can donate

hydrogen atoms to neutralize free radicals. To comprehensively evaluate its antioxidant profile,

it is recommended to employ a battery of assays based on different mechanisms. This guide

details the protocols for four widely accepted in vitro antioxidant capacity assays: DPPH, ABTS,

FRAP, and ORAC.

Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity of a compound is often expressed as the half-maximal inhibitory

concentration (IC50), the concentration required to scavenge 50% of free radicals, or in terms

of equivalence to a standard antioxidant like Trolox. A lower IC50 value indicates higher

antioxidant potency.
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Assay Compound Result Reference

DPPH Radical

Scavenging Assay

Myricetin 3-

rhamnoside
IC50: 1.4 µg/mL [1]

Myricetin IC50: ~5.8 µg/mL [2]

Ascorbic Acid (Vitamin

C)
IC50: 9.53 µg/mL

ABTS Radical

Scavenging Assay

Myricetin 3-

rhamnoside

(Myricitrin)

IC50: ~1.98 µg/mL [2]

Myricetin -

Quercetin IC50: 0.5083 µg/mL [2]

FRAP (Ferric

Reducing Antioxidant

Power)

Myricetin 3-

rhamnoside

2667.62 ± 7.5 µmol

Trolox equivalent/g

Myricetin -

Trolox -

ORAC (Oxygen

Radical Absorbance

Capacity)

Myricetin 3.2 Trolox Equivalents [3]

Myricetin 3-

rhamnoside
Data not available

Trolox 1.0 Trolox Equivalents

Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant.

The DPPH radical has a deep violet color in solution, and in the presence of a hydrogen-
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donating antioxidant, it is reduced to the yellow-colored, non-radical form, DPPH-H. The

decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.

Materials and Reagents:

Myricetin 3-rhamnoside

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (analytical grade)

96-well microplate

Microplate reader

Positive control (e.g., Ascorbic acid, Trolox, or Myricetin)

Procedure:

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the

solution in the dark.

Sample Preparation: Prepare a stock solution of Myricetin 3-rhamnoside in methanol. From

the stock solution, prepare a series of dilutions to obtain a range of concentrations.

Assay:

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

Add 100 µL of the different concentrations of Myricetin 3-rhamnoside or the positive

control to the wells.

For the blank, add 100 µL of methanol instead of the sample.

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the

following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) /

Absorbance of Blank] x 100 The IC50 value is determined by plotting the percentage of

inhibition against the concentration of Myricetin 3-rhamnoside.

Preparation

Assay
Analysis

Prepare 0.1 mM DPPH
in Methanol

Mix 100 µL DPPH
with 100 µL Sample

in 96-well plate

Prepare Serial Dilutions of
Myricetin 3-rhamnoside

Incubate 30 min
in the dark

Measure Absorbance
at 517 nm

Calculate % Inhibition
and IC50

Click to download full resolution via product page

Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS

radical cation (ABTS•+). ABTS is oxidized to its radical cation by a strong oxidizing agent, such

as potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant,

the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734

nm is proportional to the antioxidant activity.

Materials and Reagents:

Myricetin 3-rhamnoside

ABTS diammonium salt

Potassium persulfate
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Ethanol or phosphate buffer (pH 7.4)

96-well microplate

Microplate reader

Positive control (e.g., Trolox)

Procedure:

Preparation of ABTS Radical Cation (ABTS•+):

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium

persulfate.

Mix the two solutions in equal volumes and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical.

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an

absorbance of 0.70 ± 0.02 at 734 nm.

Sample Preparation: Prepare a stock solution of Myricetin 3-rhamnoside and serial

dilutions.

Assay:

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

Add 10 µL of the different concentrations of Myricetin 3-rhamnoside or the positive

control to the wells.

Incubation: Incubate the plate at room temperature for 6 minutes.

Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the

DPPH assay.
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FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to

ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between

Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The

increase in absorbance is proportional to the antioxidant's reducing power.

Materials and Reagents:

Myricetin 3-rhamnoside

Acetate buffer (300 mM, pH 3.6)

TPTZ solution (10 mM in 40 mM HCl)

Ferric chloride (FeCl₃) solution (20 mM in water)

96-well microplate

Microplate reader

Standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer,

TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before

use.

Sample Preparation: Prepare a stock solution of Myricetin 3-rhamnoside and serial

dilutions. Prepare a standard curve using the chosen standard.

Assay:

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

Add 20 µL of the different concentrations of Myricetin 3-rhamnoside, standard, or blank

(solvent) to the wells.
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Incubation: Incubate the plate at 37°C for 4 minutes.

Measurement: Measure the absorbance at 593 nm.

Calculation: The antioxidant capacity is determined from the standard curve and expressed

as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent

probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-

azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by

measuring the area under the fluorescence decay curve.

Materials and Reagents:

Myricetin 3-rhamnoside

Fluorescein sodium salt

AAPH

Phosphate buffer (75 mM, pH 7.4)

Black 96-well microplate

Fluorescence microplate reader with temperature control

Standard (Trolox)

Procedure:

Reagent Preparation:

Prepare a working solution of fluorescein in phosphate buffer.

Prepare a solution of AAPH in phosphate buffer immediately before use.
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Sample and Standard Preparation: Prepare serial dilutions of Myricetin 3-rhamnoside and

Trolox in phosphate buffer.

Assay:

In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

Add 25 µL of the different concentrations of Myricetin 3-rhamnoside, Trolox standard, or

blank (phosphate buffer) to the wells.

Incubate the plate at 37°C for 10-30 minutes in the plate reader.

Reaction Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.

Measurement: Immediately begin recording the fluorescence at an excitation wavelength of

~485 nm and an emission wavelength of ~520 nm every 1-2 minutes for at least 60 minutes.

Calculation: Calculate the net area under the curve (AUC) for each sample and standard by

subtracting the AUC of the blank. The antioxidant capacity is determined from the Trolox

standard curve and expressed as µmol of Trolox equivalents per gram or mole of the

sample.

Cellular Antioxidant Signaling Pathways Modulated
by Flavonoids
Beyond direct radical scavenging, flavonoids like Myricetin 3-rhamnoside can exert their

antioxidant effects by modulating intracellular signaling pathways, leading to the upregulation of

endogenous antioxidant enzymes.

Flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under

normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of

flavonoids can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the

nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of

genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H

quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). This leads to

increased synthesis of these protective enzymes, enhancing the cell's overall antioxidant

capacity.
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Nrf2-mediated antioxidant response induced by Myricetin 3-rhamnoside.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8798848?utm_src=pdf-body-img
https://www.benchchem.com/product/b8798848?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8798848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b8798848?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/The-IC50-ABTS-scavenging-rate-of-the-tested-flavonol-derivatives-and-quercetin_fig1_329330368
https://www.benchchem.com/pdf/Unveiling_the_Neuroprotective_Superiority_of_Myricitrin_A_Comparative_Analysis_with_Leading_Flavonoids.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299942/
https://www.benchchem.com/product/b8798848#how-to-measure-the-antioxidant-capacity-of-myricetin-3-rhamnoside
https://www.benchchem.com/product/b8798848#how-to-measure-the-antioxidant-capacity-of-myricetin-3-rhamnoside
https://www.benchchem.com/product/b8798848#how-to-measure-the-antioxidant-capacity-of-myricetin-3-rhamnoside
https://www.benchchem.com/product/b8798848#how-to-measure-the-antioxidant-capacity-of-myricetin-3-rhamnoside
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8798848?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8798848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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